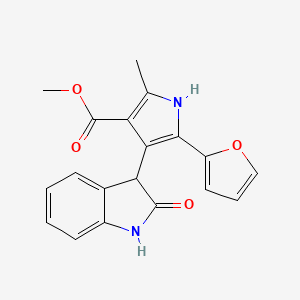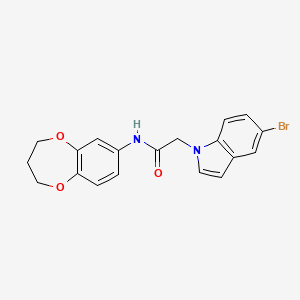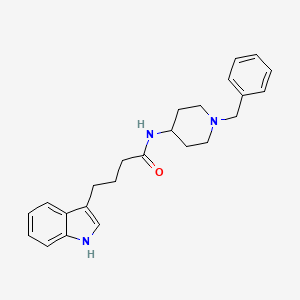![molecular formula C18H14N4O2S B10986458 N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10986458.png)
N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a synthetic organic compound that features an indole moiety, a pyridazine ring, and a thiophene group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Construction of the Pyridazine Ring: The pyridazine ring can be formed via cyclization reactions involving hydrazine derivatives and diketones.
Thiophene Incorporation: The thiophene group can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Final Assembly: The final compound is assembled by linking the indole, pyridazine, and thiophene units through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the indole or thiophene moieties.
Reduction: Reduction reactions could target the pyridazine ring or the carbonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action of N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- N-(1H-indol-4-yl)-2-[6-oxo-3-(phenyl)pyridazin-1(6H)-yl]acetamide
- N-(1H-indol-4-yl)-2-[6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl]acetamide
Uniqueness
The presence of the thiophene group in N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide may confer unique electronic properties and biological activities compared to its analogs with phenyl or furan groups.
特性
分子式 |
C18H14N4O2S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
N-(1H-indol-4-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2S/c23-17(20-14-4-1-3-13-12(14)8-9-19-13)11-22-18(24)7-6-15(21-22)16-5-2-10-25-16/h1-10,19H,11H2,(H,20,23) |
InChIキー |
LNSHYBZWTYOSJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986395.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide](/img/structure/B10986403.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(furan-2-yl)propyl]acetamide](/img/structure/B10986413.png)
![propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10986414.png)
![4-(3-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10986421.png)
![6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone](/img/structure/B10986430.png)

![Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate](/img/structure/B10986439.png)
![N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10986445.png)
![5-(3-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10986448.png)
![2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10986450.png)
